molecular formula C17H16N2O2 B11961830 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11961830
M. Wt: 280.32 g/mol
InChI Key: ARHKMRREYSAVKS-UHFFFAOYSA-N
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Description

2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cyclooxygenase enzymes more effectively than some of its analogs makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(3,4-dimethylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)18-10-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-9,18H,10H2,1-2H3

InChI Key

ARHKMRREYSAVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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